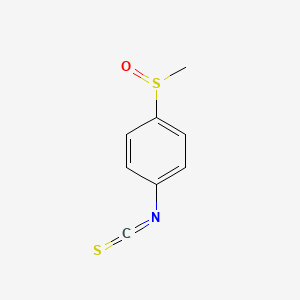
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloroethyl group and a phenoxy group substituted with tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide typically involves the reaction of 4-(3,5-DI-tert-butylphenoxy)butanoic acid with 2-chloroethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or nitriles.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of cellular processes or the induction of cell death, which is of particular interest in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)acetamide
- N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)propionamide
Uniqueness
N-(2-Chloroethyl)-4-(3,5-DI-tert-butylphenoxy)butanamide is unique due to its specific structural features, such as the length of the butanamide chain and the presence of tert-butyl groups. These features can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
| 106854-95-9 | |
Molekularformel |
C20H32ClNO2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-4-(3,5-ditert-butylphenoxy)butanamide |
InChI |
InChI=1S/C20H32ClNO2/c1-19(2,3)15-12-16(20(4,5)6)14-17(13-15)24-11-7-8-18(23)22-10-9-21/h12-14H,7-11H2,1-6H3,(H,22,23) |
InChI-Schlüssel |
QAQNXUMFXRYWDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)OCCCC(=O)NCCCl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)

![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)


![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)


![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

